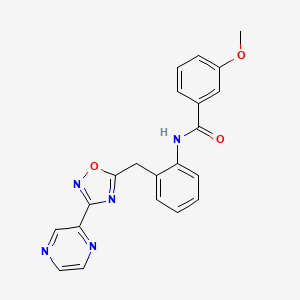
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a methoxy group, a phenyl ring, and a pyrazin-2-yl moiety linked through an oxadiazole. Its molecular formula is C19H20N4O2, and it has a molecular weight of 336.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles have shown promising results against different cancer cell lines. For instance, compounds with similar oxadiazole structures have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer cell lines (A549), with IC50 values often in the low micromolar range .
- Antimicrobial Activity : The presence of pyrazine and oxadiazole rings in related compounds has been associated with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that protect cells from oxidative stress, which is a significant contributor to cancer progression .
Antiproliferative Studies
A study evaluated the antiproliferative effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.1 µM against MCF-7 cells, suggesting potent anticancer activity .
Antimicrobial Studies
Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against common pathogens. Compounds were tested for their minimum inhibitory concentration (MIC) against S. aureus and E. coli, with some exhibiting MIC values as low as 8 µM .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|
| Antiproliferative | MCF-7 | 3.1 µM |
| Antiproliferative | A549 | Low micromolar range |
| Antimicrobial | Staphylococcus aureus | 8 µM |
| Antimicrobial | Escherichia coli | Moderate activity |
Propiedades
IUPAC Name |
3-methoxy-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-28-16-7-4-6-15(11-16)21(27)24-17-8-3-2-5-14(17)12-19-25-20(26-29-19)18-13-22-9-10-23-18/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRYNBVABYBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














